7alpha-Hydroxypregnenolone
Overview
Description
7alpha-Hydroxypregnenolone is a neurosteroid synthesized de novo by the central and peripheral nervous systems . It was identified as a novel bioactive neurosteroid in the brain of newts and quail . It acts as a neuronal modulator to stimulate locomotor activity in these vertebrates .
Synthesis Analysis
This compound is produced from pregnenolone through the enzymatic activity of cytochrome P450 7α . The brain and other nervous systems possess key steroidogenic enzymes and produce pregnenolone and other various neurosteroids .Molecular Structure Analysis
This compound is a 20-oxo steroid that is pregnenolone carrying an additional hydroxy substituent at the 7α-position . Its molecular formula is C21H32O3 . It has a molecular weight of 332.48 .Chemical Reactions Analysis
This compound is produced from pregnenolone through the enzymatic activity of cytochrome P450 7α . It acts on brain tissue as a neuronal modulator to stimulate locomotor activity in vertebrates .Physical and Chemical Properties Analysis
This compound has a molecular formula of C21H32O3 and a molecular weight of 332.48 . It has a mono-isotopic mass of 332.235138 Da .Scientific Research Applications
Neurosteroid in Amphibians and Birds
- Neuronal Activation and Locomotor Activity: 7alpha-Hydroxypregnenolone is identified as a neurosteroid in amphibians, notably in newts, where it acts as a neuronal activator to stimulate locomotor activity via the dopaminergic system. This effect is particularly observed during the breeding season, correlating with heightened activity levels (Matsunaga et al., 2004). Similarly, in Japanese quail, this compound is associated with the regulation of diurnal rhythm in locomotor activity, responding to environmental cues like light (Tsutsui et al., 2009).
Role in Hormonal Regulation
- Interaction with Prolactin: Research in breeding male newts highlights that prolactin, an adenohypophyseal hormone, stimulates the synthesis of this compound in the brain. This interaction indicates a link between adenohypophyseal hormones and neurosteroidogenesis, impacting locomotor activity (Haraguchi et al., 2010).
Immune System Influence
- Enhancement of Immune Response: In human tonsils, this compound and related steroids have been found to enhance the immune response to specific antigens, such as tetanus toxoid and Bordetella pertussis. This suggests a role in regulating immune responses (Lafaye et al., 1999).
Cognitive Function
- Improvement in Spatial Memory: Studies in aged rats indicate that this compound may have a role in enhancing spatial memory retention. This suggests its potential as a neuroprotective agent or a therapeutic target for age-related cognitive decline (Yau et al., 2006).
Steroid Metabolism and Synthesis
- In Vitro Metabolism: In rainbow trout embryos, this compound has been identified as a metabolite of pregnenolone, indicating its role in the steroid metabolism pathway of these organisms (Petkam et al., 2003).
- Enzymatic Synthesis: Cytochrome P450-7B1 (CYP7B) has been identified as a key enzyme in the brain responsible for the synthesis of this compound from pregnenolone. This demonstrates the involvement of specific enzymes in the production of this neurosteroid (Rose et al., 1997).
Mechanism of Action
7alpha-Hydroxypregnenolone stimulates locomotor activity through activation of the dopaminergic system . Melatonin derived from the pineal gland and eyes regulates this compound synthesis in the brain, thus inducing diurnal locomotor changes . Prolactin, an adenohypophyseal hormone, regulates this compound synthesis in the brain, and also induces seasonal locomotor changes .
Future Directions
Properties
IUPAC Name |
1-[(3S,7S,8S,9S,10R,13S,14S,17S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-12(22)15-4-5-16-19-17(7-9-21(15,16)3)20(2)8-6-14(23)10-13(20)11-18(19)24/h11,14-19,23-24H,4-10H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWNVBNIVGLQPG-XXHSLLPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433466 | |
Record name | 3beta,7alpha-Dihydroxy-5-pregnen-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30626-96-1 | |
Record name | 3beta,7alpha-Dihydroxy-5-pregnen-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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